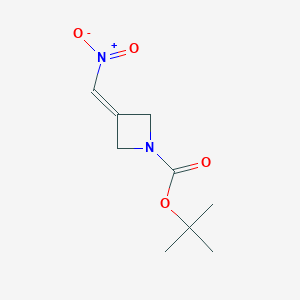

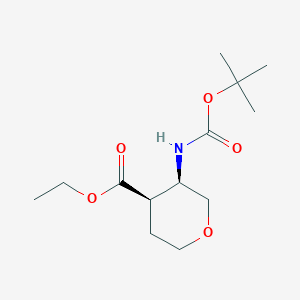

![molecular formula C14H11ClN2S B1444113 3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline CAS No. 1467309-43-8](/img/structure/B1444113.png)

3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline

Übersicht

Beschreibung

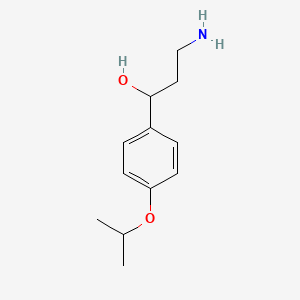

“3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline” is a chemical compound that has been used in the synthesis of benzothiazole-based anti-tubercular compounds . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline” consists of a benzothiazole ring attached to an aniline group via a methylene bridge . The benzothiazole ring contains a sulfur and a nitrogen atom, and the aniline group contains an amino group attached to a benzene ring .Chemical Reactions Analysis

Benzothiazole derivatives, including “3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline”, have been used in the synthesis of various anti-tubercular compounds . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Compounds

Recent synthetic developments have shown that benzothiazole derivatives exhibit promising anti-tubercular activity. These compounds have been compared with standard reference drugs and have shown better inhibition potency against Mycobacterium tuberculosis. The synthesis of these derivatives involves various pathways such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction .

Anti-Inflammatory and Analgesic Agents

Benzothiazole derivatives have been pharmacologically evaluated for their anti-inflammatory and analgesic activities. Some derivatives have shown significant results in these areas, with lower ulcerogenic and gastrointestinal irritative action compared to standard drugs .

Antimicrobial Properties

The antimicrobial properties of benzothiazole derivatives have been investigated against a range of bacteria and fungi. These studies utilize methods like serial plate dilution to assess the effectiveness of the compounds against organisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

QSAR Modeling

Quantitative structure-activity relationship (QSAR) modeling is a method used to predict the biological activity of compounds based on their chemical structure. Benzothiazole derivatives have been the subject of QSAR studies to establish correlations between their physicochemical properties and biological activity .

Molecular Docking Studies

Molecular docking studies are conducted to understand the interaction between a drug and its target protein. Benzothiazole derivatives have been analyzed through molecular docking to identify potent inhibitors with enhanced activity, particularly against targets like DprE1, which is crucial in the fight against tuberculosis .

Synthetic Pathways Development

The development of new synthetic pathways for benzothiazole derivatives is a crucial area of research. Techniques such as molecular hybridization, microwave irradiation, and one-pot multicomponent reactions have been employed to achieve efficient synthesis of these compounds .

Safety and Hazards

Zukünftige Richtungen

The future directions for “3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline” and other benzothiazole derivatives involve further exploration of their anti-tubercular activity. There is also interest in developing new synthetic methods for these compounds, as well as studying their structure-activity relationships .

Eigenschaften

IUPAC Name |

3-[(7-chloro-1,3-benzothiazol-2-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2S/c15-11-5-2-6-12-14(11)18-13(17-12)8-9-3-1-4-10(16)7-9/h1-7H,8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJVYSWULDIQNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC2=NC3=C(S2)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

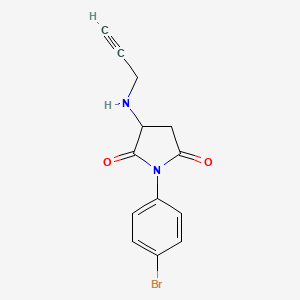

![[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid](/img/structure/B1444035.png)

![3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hcl](/img/structure/B1444049.png)